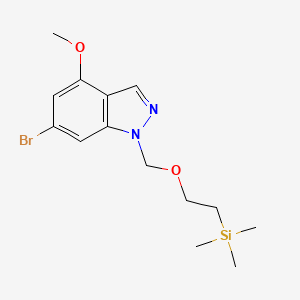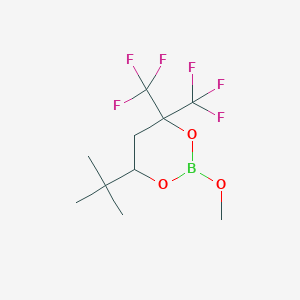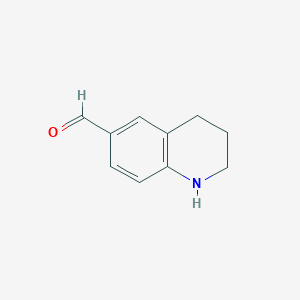
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C({10})H({11})NO It is a derivative of tetrahydroquinoline, featuring an aldehyde functional group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives followed by formylation. For instance, the reduction of 6-nitroquinoline to 6-aminoquinoline, followed by catalytic hydrogenation, can yield 1,2,3,4-tetrahydroquinoline. Subsequent formylation using reagents like Vilsmeier-Haack or Duff reaction conditions introduces the aldehyde group at the 6-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, followed by controlled formylation. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid.
Reduction: 1,2,3,4-Tetrahydroquinoline-6-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
科学研究应用
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme function or modulating signal transduction pathways.
相似化合物的比较
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde can be compared with other tetrahydroquinoline derivatives:
1,2,3,4-Tetrahydroquinoline-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different reactivity and applications.
1,2,3,4-Tetrahydroquinoline-8-carbaldehyde:
Quinoline-6-carbaldehyde: Lacks the tetrahydro structure, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo, making it valuable for targeted synthetic applications.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6-7,11H,1-2,5H2 |
InChI 键 |
SCEYZPPOTANMMP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)C=O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


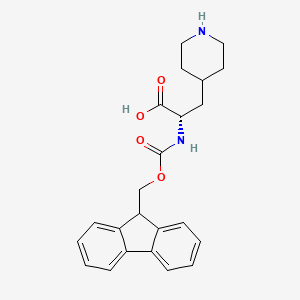
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
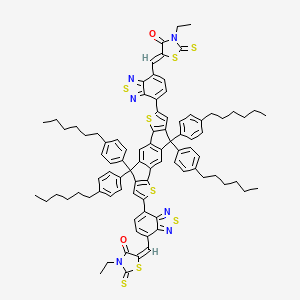
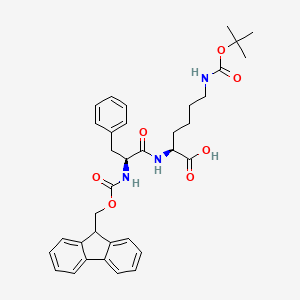
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
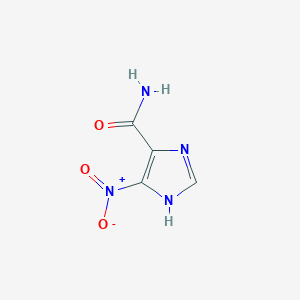
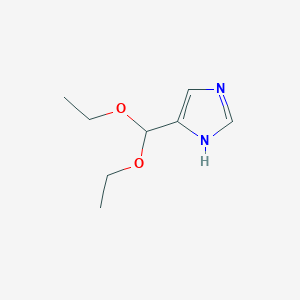
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
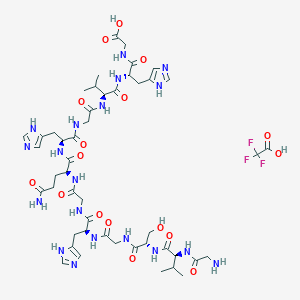
![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
